molecular formula C14H15N B14389220 2,3,6-Trimethyl-4-phenylpyridine CAS No. 88718-50-7

2,3,6-Trimethyl-4-phenylpyridine

Cat. No.: B14389220
CAS No.: 88718-50-7
M. Wt: 197.27 g/mol
InChI Key: WXDFBTLGSPHGCG-UHFFFAOYSA-N
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Description

2,3,6-Trimethyl-4-phenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethyl-4-phenylpyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of acetophenone with benzyl chloride and ammonium acetate under high temperatures. This reaction proceeds through a series of steps including condensation, cyclization, and aromatization to yield the desired pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethyl-4-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or tetrahydropyridine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or phenyl groups, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2,3,6-Trimethyl-4-phenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethyl-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For instance, its derivatives may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

    2,4,6-Trimethylpyridine: Another pyridine derivative with three methyl groups but different substitution pattern.

    4-Phenylpyridine: Lacks the methyl groups but contains the phenyl group attached to the pyridine ring.

    2,3,5-Trimethylpyridine: Similar to 2,3,6-Trimethyl-4-phenylpyridine but with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be as effective .

Properties

CAS No.

88718-50-7

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2,3,6-trimethyl-4-phenylpyridine

InChI

InChI=1S/C14H15N/c1-10-9-14(11(2)12(3)15-10)13-7-5-4-6-8-13/h4-9H,1-3H3

InChI Key

WXDFBTLGSPHGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C)C2=CC=CC=C2

Origin of Product

United States

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